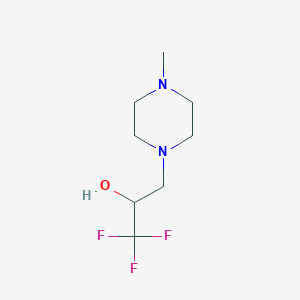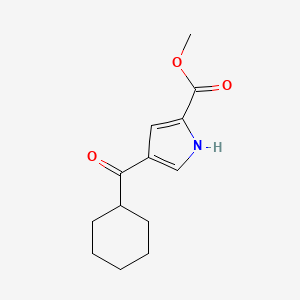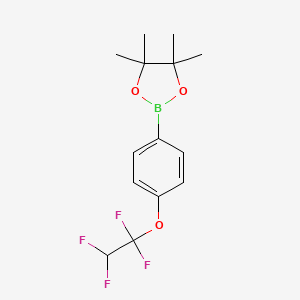
4,4,5,5-Tetramethyl-2-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-1,3,2-dioxaborolane
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-1,3,2-dioxaborolane (TTFD) is a novel boronic ester that has been developed to serve as a valuable synthetic intermediate in organic synthesis. Due to its unique structure, TTFD is able to act as a catalyst for a variety of reactions, including the formation of highly reactive and useful organometallic compounds. Additionally, TTFD has been found to have a range of applications in the fields of pharmaceuticals, materials science, and biochemistry. Additionally, potential future directions for the use of TTFD will be discussed.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure:
- Coombs et al. (2006) described the synthesis of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane. This work focused on its preparation via rhodium-catalyzed hydroboration and characterized it using single crystal X-ray diffraction (Coombs et al., 2006).
Crystal Structure and DFT Study:
- Huang et al. (2021) studied boric acid ester intermediates with benzene rings, including compounds structurally related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. They confirmed the structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, further analyzing the molecular structures using density functional theory (DFT) (Huang et al., 2021).
Preparative Synthesis and Application as a Reagent:
- Fandrick et al. (2012) described a scalable process for preparing a similar compound, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, highlighting its use as a key propargylation reagent in continuous-flow and distillation processes (Fandrick et al., 2012).
Structural Versatility in Crystal Growth:
- Batsanov et al. (2012) investigated polymorphs and co-crystals of pyrene derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, demonstrating their structural versatility and potential applications in crystal growth and design (Batsanov et al., 2012).
Synthesis and Application in Protease Inhibition:
- Spencer et al. (2002) synthesized derivatives of methyl-phenyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and measured their inhibitory activity against serine proteases, such as thrombin (Spencer et al., 2002).
Polymer Synthesis and Applications:
- Yokozawa et al. (2011) studied the Suzuki-Miyaura coupling polymerization of a compound similar to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, demonstrating its application in the synthesis of polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)9-5-7-10(8-6-9)20-14(18,19)11(16)17/h5-8,11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYADZLPKGOGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



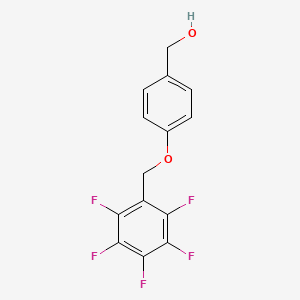
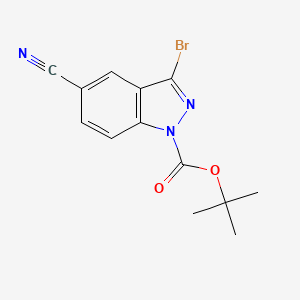
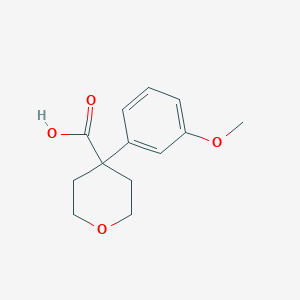
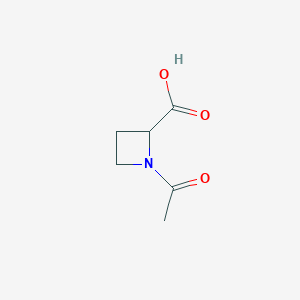
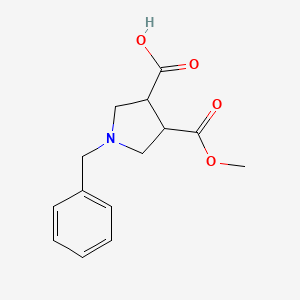
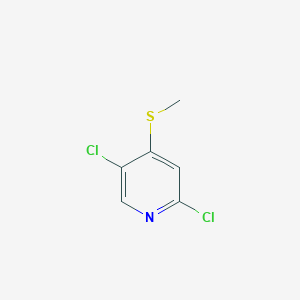
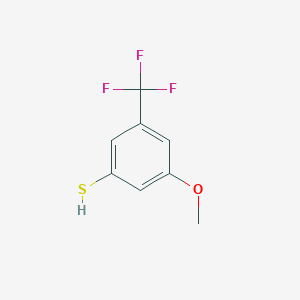
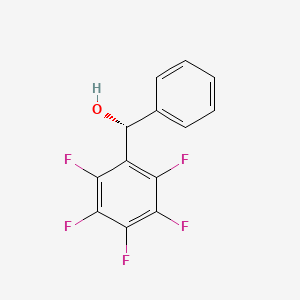
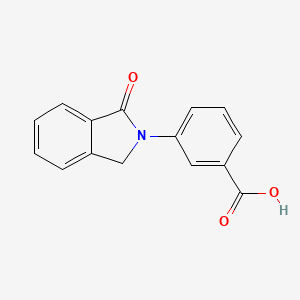
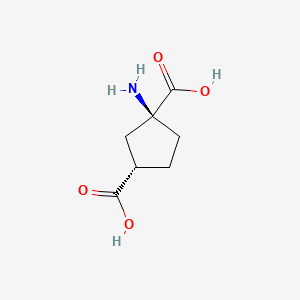
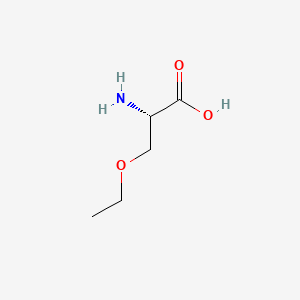
![1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B3042037.png)
